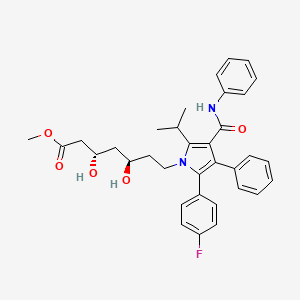

(3S,5R)-Atorvastatin Methyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H37FN2O5 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

methyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28+/m1/s1 |

InChI Key |

IRKGCTGBOBRSMG-IZLXSDGUSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Contextualizing Its Role in Atorvastatin Chemical Synthesis Research

The synthesis of complex pharmaceutical molecules like Atorvastatin (B1662188) is a multi-step process that often involves the formation of various intermediate compounds. (3S,5R)-Atorvastatin Methyl Ester serves as a crucial intermediate in certain synthetic routes of Atorvastatin. pharmaffiliates.com

The (3S,5R) stereochemistry of this intermediate is of paramount importance. The therapeutic activity of Atorvastatin is highly dependent on its stereochemistry, and therefore, controlling the stereochemistry throughout the synthesis is a critical aspect. The use of a stereochemically pure intermediate like this compound allows for the preservation of the desired stereoconfiguration in the final active pharmaceutical ingredient.

Following its formation, the methyl ester group in this compound is typically hydrolyzed in a subsequent step to yield the corresponding carboxylic acid, which is then converted to the final salt form of Atorvastatin, such as Atorvastatin calcium.

Academic Perspectives on Its Significance As a Research Intermediate and Reference Standard

Strategic Approaches to the Synthesis of this compound

The efficient construction of the complex molecular architecture of this compound, which features a polysubstituted pyrrole (B145914) core and a chiral dihydroxyheptanoate side chain, has been the subject of extensive research. acs.orgnih.gov Various synthetic routes have been developed, each with its own set of advantages and challenges.

The total synthesis of atorvastatin, and by extension its methyl ester intermediate, has traditionally been dominated by the Paal-Knorr pyrrole synthesis. acs.orgresearchgate.net This approach involves the cyclocondensation of a highly substituted 1,4-diketone with a primary amine to form the central pyrrole ring. acs.orgnih.gov The industrial synthesis of atorvastatin frequently utilizes this pathway. nih.gov

More recent and convergent approaches have been developed to improve efficiency and reduce the number of synthetic steps. One such method is the use of a multicomponent reaction (MCR), specifically the Ugi reaction. acs.orgnih.gov This strategy allows for the rapid assembly of a key intermediate which can then be further elaborated to form the atorvastatin molecule. acs.orgnih.gov For instance, an Ugi reaction can be employed to synthesize a crucial amido acid intermediate in just two steps, which then undergoes a regioselective [3+2] cycloaddition to form the pyrrole core. acs.orgnih.gov

Another notable synthetic strategy involves a late-stage, regioselective 1,3-dipolar cycloaddition of a münchnone with an acetylene (B1199291) derivative. acs.orgnih.gov This method provides a novel way to construct the substituted pyrrole ring system. nih.gov

The Stetter reaction has also been utilized in the synthesis of the 1,4-diketone precursor required for the Paal-Knorr synthesis. biomolther.org This reaction, involving the condensation of an aldehyde with a Michael acceptor, offers an alternative route to a key building block. biomolther.org

A summary of key reactions in the synthesis of Atorvastatin intermediates is presented below:

| Reaction Type | Description | Key Intermediates |

| Paal-Knorr Synthesis | Cyclocondensation of a 1,4-diketone with a primary amine to form a pyrrole ring. acs.orgresearchgate.net | 1,4-diketone, primary amine. acs.orgnih.gov |

| Ugi Reaction | A four-component reaction that can be used to rapidly assemble a complex amido acid intermediate. acs.orgnih.gov | Aldehyde, amine, isocyanide, carboxylic acid. nih.gov |

| Münchnone Cycloaddition | A 1,3-dipolar cycloaddition to form the pyrrole ring. acs.orgnih.gov | Amido acid, acetylene derivative. acs.orgnih.gov |

| Stetter Reaction | Condensation of an aldehyde with a Michael acceptor to form a 1,4-diketone. biomolther.org | Aldehyde, Michael acceptor. biomolther.org |

The stereochemistry of the 3,5-dihydroxyheptanoate side chain is crucial for the biological activity of atorvastatin. Consequently, the development of stereoselective and enantioselective methods to introduce these chiral centers is of paramount importance.

One approach to achieve the desired (3S,5R) stereochemistry is through the use of chiral pool synthesis, starting from readily available chiral molecules like iso-ascorbic acid. newdrugapprovals.org Another strategy involves the chiral resolution of a racemic mixture of the dihydroxy ester. newdrugapprovals.org This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (R)-1-phenylethylamine, followed by fractional crystallization. newdrugapprovals.org

More advanced techniques focus on the asymmetric reduction of a ketone precursor. researchgate.net For example, the reduction of the carbonyl group in 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(N-phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid methyl ester can be achieved using a combination of tributylborane and sodium borohydride (B1222165) to yield the desired (3R,5R)-dihydroxy ester. newdrugapprovals.org

Chemo-enzymatic methods offer a highly efficient and selective alternative for establishing the correct stereochemistry. researchgate.net Diketoreductases, a type of oxidoreductase, can catalyze the stereoselective double reduction of a β,δ-diketo ester to produce the desired (3S,5R)-dihydroxy ester with high enantiomeric excess. nih.gov This biocatalytic approach is of great interest for both academic research and industrial applications due to its simplicity and efficiency. nih.gov

The synthesis of this compound relies on the availability of several key precursors and building blocks. A crucial precursor for the chiral side chain is optically pure tert-butyl 6-cyano-(3R, 5R)-dihydroxyhexanoate. researchgate.net Another important building block is (4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which serves as the primary amine component in the Paal-Knorr condensation. biomolther.org

The synthesis of the polysubstituted pyrrole core often starts with simpler, commercially available chemicals. For example, the Paal-Knorr approach requires a highly substituted 1,4-diketone, which can be synthesized through various methods, including the Stetter reaction. nih.govbiomolther.org The amine component is also a critical precursor, and its corresponding methyl ester has been employed in the Paal-Knorr reaction. nih.gov

The Ugi reaction-based synthesis utilizes p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid as its starting materials. nih.gov

A table of key precursors is provided below:

| Precursor | Role in Synthesis |

| tert-butyl 6-cyano-(3R, 5R)-dihydroxyhexanoate | Key precursor for the chiral side chain. researchgate.net |

| (4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Primary amine for Paal-Knorr condensation. biomolther.org |

| 1,4-Diketone | Key intermediate for Paal-Knorr synthesis. acs.orgnih.gov |

| p-Fluorobenzaldehyde | Aldehyde component in the Ugi reaction. nih.gov |

Role as a Pivotal Intermediate in Atorvastatin Manufacturing Processes (Academic Focus)

This compound is a significant intermediate in the synthesis of atorvastatin, particularly in research and development settings. pharmaffiliates.comdoveresearchlab.com Its chemical structure contains the fully elaborated and stereochemically defined side chain attached to the pyrrole core, making it a late-stage intermediate that requires only saponification of the methyl ester to yield the final active pharmaceutical ingredient.

While the final step in the industrial production of atorvastatin typically involves the saponification of an ester to the calcium salt, the methyl ester serves as a valuable model and intermediate in the development of scalable synthetic routes. newdrugapprovals.org The principles developed for the synthesis of the methyl ester are directly applicable to the synthesis of other esters, such as the tert-butyl ester, which may be preferred in certain industrial processes.

Research efforts are continuously focused on optimizing the reaction conditions for the synthesis of atorvastatin intermediates, including the methyl ester, to maximize yield and purity. researchgate.netresearchgate.net Key parameters that are often investigated include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. researchgate.net

For instance, in the Paal-Knorr condensation, the use of pivalic acid as a catalyst in a mixture of cyclohexane (B81311) and THF has been reported. researchgate.net The removal of water formed during the reaction, often through azeotropic distillation, is also a critical factor in driving the reaction to completion. researchgate.net

In the Stetter reaction for the synthesis of the diketone precursor, the reaction is typically carried out in an ethanol (B145695) solution with a thiazolium salt catalyst and a base like triethylamine (B128534) at elevated temperatures. biomolther.org The reaction time is also a crucial parameter that is optimized to ensure high conversion. biomolther.org

The purification of intermediates is another important aspect of process optimization. Techniques such as crystallization are often employed to obtain high-purity materials. For example, the acetal-protected diol intermediate has been reported to be a highly crystalline solid, which facilitates its purification. researchgate.net

The following table summarizes some of the reaction conditions that have been explored for key synthetic steps:

| Reaction Step | Catalyst | Solvent | Temperature |

| Paal-Knorr Condensation | Pivalic acid researchgate.net | Cyclohexane/THF researchgate.net | Reflux researchgate.net |

| Stetter Reaction | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide biomolther.org | Ethanol biomolther.org | 80°C biomolther.org |

| Ugi Reaction | - | 2,2,2-Trifluoroethanol (TFE) nih.gov | Room Temperature nih.gov |

| Münchnone Cycloaddition | - | THF nih.gov | - |

Novel Synthetic Derivatization and Analog Generation for Research Purposes

This compound serves as a pivotal intermediate in the synthesis of Atorvastatin and its analogs. Its chemical structure, featuring a diol side chain, a methyl ester group, and multiple aromatic rings, presents several opportunities for synthetic modification to generate novel derivatives for research purposes. These derivatives are instrumental in exploring structure-activity relationships (SAR), developing new therapeutic agents with altered pharmacological profiles, and creating molecular probes to investigate biological pathways.

One of the primary sites for derivatization is the carboxylic acid moiety, which in this case is in the form of a methyl ester. While many derivatization strategies start from the free carboxylic acid of Atorvastatin, the methyl ester can be readily hydrolyzed to the acid or used directly in transesterification reactions to generate a library of ester analogs. Research has shown that the nature of the ester group can significantly influence the metabolic activation of Atorvastatin prodrugs by hydrolases such as human carboxylesterase 1 (hCES1) and 2 (hCES2). For instance, studies on various ester derivatives of Atorvastatin have revealed that both the size of the acyl and alkoxy groups, as well as the electronic environment around the ester linkage, play a crucial role in the rate of hydrolysis. This principle is directly applicable to the generation of analogs from this compound for research into targeted drug delivery and controlled release.

Another key area for derivatization is the 3,5-dihydroxyheptanoate side chain. The two hydroxyl groups can be selectively protected and then modified to create a wide array of ether and ester analogs. For example, the diol can be protected as an acetonide, allowing for selective reactions at other parts of the molecule. Subsequent deprotection and derivatization of one or both hydroxyl groups can yield analogs with altered lipophilicity and pharmacokinetic properties. The synthesis of such derivatives is crucial for investigating the role of the diol in binding to HMG-CoA reductase and for developing new compounds with potentially different biological targets. A study on the synthesis of a trans-(3R,5S)-Atorvastatin stereoisomer utilized the reduction of a 3,5-diketo atorvastatin ester, highlighting that modifications at these positions are synthetically feasible.

Furthermore, the aromatic rings of the pyrrole core provide additional handles for synthetic modification. While direct modification of the existing phenyl and fluorophenyl rings on this compound is challenging, synthetic strategies for Atorvastatin often involve the Paal-Knorr pyrrole synthesis. This allows for the introduction of diverse substituted phenyl groups at the outset of the synthesis, leading to a wide range of analogs with modified aromatic moieties. Research into the synthesis of Atorvastatin impurities and degradation products has demonstrated the creation of analogs such as the desfluoro derivative. These types of analogs are invaluable for SAR studies to understand the contribution of the fluorine atom and other substituents on the phenyl rings to the inhibitory activity of the drug.

Multicomponent reactions (MCRs), such as the Ugi reaction, have also been employed in the synthesis of Atorvastatin. nih.gov These methods offer a convergent and efficient route to the core structure and allow for the introduction of diversity at multiple positions in a single step. nih.gov By using different starting materials in an MCR-based synthesis leading to a this compound-like scaffold, a diverse library of analogs can be generated for high-throughput screening and drug discovery research. nih.gov

The table below summarizes various synthesized analogs related to the this compound scaffold and the type of modifications made, based on published research on Atorvastatin and its derivatives.

| Compound Name | Starting Material (if specified) | Modification Type | Research Purpose | Reference |

| Atorvastatin ester and thioester derivatives | Atorvastatin | Esterification/Thioesterification of carboxylic acid | Structure-activity relationship for metabolic activation (prodrug design) | nih.gov |

| Atorvastatin amide conjugates | Atorvastatin | Amide bond formation at carboxylic acid | Enhanced water solubility and hepatoselectivity | nih.gov |

| desfluoro-Atorvastatin | Intermediate in Atorvastatin synthesis | Removal of fluorine from the phenyl ring | Impurity standard and SAR studies | |

| trans-(3R,5S)-Atorvastatin Ca | 3,5-diketo atorvastatin ester | Stereoselective reduction of keto groups | Investigation of stereoisomer activity | |

| Atorvastatin Lactone | Atorvastatin | Intramolecular cyclization | Impurity standard and investigation of hydrolysis |

Advanced Analytical Characterization and Quality Control in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of (3S,5R)-Atorvastatin Methyl Ester, providing detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the relative stereochemistry of molecules like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOE), researchers can confirm the specific (3S,5R) configuration of the dihydroxy heptanoate (B1214049) side chain, distinguishing it from the active (3R,5R) isomer and other diastereomers.

In ¹H-NMR analysis, the protons attached to the chiral carbons (C3 and C5) and the adjacent methylene (B1212753) groups exhibit unique chemical shifts and splitting patterns that are dependent on their spatial orientation. The different configuration at C3 in the (3S,5R) isomer compared to the (3R,5R) isomer leads to discernible differences in the corresponding proton signals. While comprehensive spectral data for this specific isomer is often proprietary, a typical analysis would report shifts for key protons. For instance, ¹H-NMR data for a related protected Atorvastatin (B1662188) substance shows complex multiplets for the side-chain protons, highlighting the sensitivity of this technique to stereochemistry. rasayanjournal.co.in Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC are employed to establish the complete proton and carbon framework, confirming the molecular structure unequivocally.

| Nucleus | Technique | Expected Observations for Structural Confirmation |

| ¹H | 1D-NMR | Distinct chemical shifts and coupling constants for protons on C3 and C5 compared to other stereoisomers. |

| ¹³C | 1D-NMR, DEPT | Confirmation of all 34 carbon atoms and their types (CH₃, CH₂, CH, C). rasayanjournal.co.in |

| ¹H-¹H | COSY | Establishes proton-proton correlations, confirming the connectivity of the heptanoate side chain. |

| ¹H-¹³C | HMQC/HSQC | Correlates each proton to its directly attached carbon atom. |

| ¹H-¹³C | HMBC | Shows long-range correlations between protons and carbons, confirming the overall molecular assembly. |

| ¹H-¹H | NOESY | Provides information on through-space proximity of protons, helping to confirm the relative stereochemistry at the chiral centers. |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula, C₃₄H₃₇FN₂O₅, with a high degree of confidence. pharmaffiliates.comsynthinkchemicals.com The theoretical exact mass for this formula serves as a primary identifier.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the parent ion. This provides structural information that can further confirm the identity of the compound. While stereoisomers often yield similar fragmentation patterns, the data is vital for distinguishing the compound from structural isomers or impurities with different molecular formulas. The fragmentation is typically induced by collision-induced dissociation (CID), and the resulting product ions are characteristic of the molecule's core structure.

| Parameter | Value / Description | Source |

| Molecular Formula | C₃₄H₃₇FN₂O₅ | pharmaffiliates.comsynthinkchemicals.com |

| Molecular Weight | 572.67 g/mol | synthinkchemicals.combiosynth.com |

| Accurate Mass | 572.2687 | lgcstandards.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Typical Fragmentation | Loss of H₂O, loss of the methyl ester group, cleavage of the heptanoate side chain. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for functional group identification and chromophore analysis.

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups within this compound. The IR spectrum will be nearly identical to its (3R,5R) counterpart, as they share the same functional groups. Specific absorption bands are expected for the hydroxyl (O-H), amide (N-H), ester carbonyl (C=O), amide carbonyl (C=O), and carbon-fluorine (C-F) bonds. This technique is often used as a rapid identity check and to ensure no unexpected functional groups are present. Some suppliers provide IR data as part of their comprehensive characterization package. synthinkchemicals.com

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3400 - 3200 (Broad) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Amide I) | ~1650 |

| C-F Stretch | 1250 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by its primary chromophore, the substituted pyrrole (B145914) ring system. Since the stereochemistry of the side chain does not affect this chromophore, its UV spectrum is identical to that of other Atorvastatin isomers. In research, UV detection is primarily used in conjunction with chromatography for quantification. Studies on Atorvastatin report a maximum absorbance (λmax) in the range of 241-247 nm, which is used for detection in HPLC methods. irjmets.comijariie.comekb.eg

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are the cornerstone of quality control, used to separate this compound from the main API, other isomers, and process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Atorvastatin and quantifying its related substances, including the (3S,5R) isomer. Method development focuses on achieving adequate resolution between all potential impurities. Official methods, such as those in the European Pharmacopoeia, prescribe specific reversed-phase HPLC conditions for this purpose. mdpi.com

Optimization of an HPLC method involves adjusting parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, temperature, and flow rate to ensure a robust and reproducible separation. For stereoisomers, chiral HPLC columns may be employed in specialized research applications to achieve baseline separation, although well-optimized reversed-phase methods are often sufficient for impurity profiling in a quality control setting. Purity is typically reported as a percentage area calculated from the chromatogram.

| Parameter | Typical Conditions for Impurity Profiling | Source |

| Technique | Reversed-Phase HPLC | mdpi.com |

| Stationary Phase | C18, C8 | mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., formate (B1220265) buffer) | mdpi.com |

| Detection | UV at ~245 nm | irjmets.comekb.eg |

| Purity Specification | Often required to be >95% for reference standards | lgcstandards.comsigmaaldrich.com |

Direct analysis of the intact this compound molecule by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. biosynth.com However, GC is highly relevant in the research and manufacturing context for the analysis of residual volatile impurities that may originate from the synthesis and purification processes.

This analysis is critical for quality control, as the levels of residual solvents are strictly regulated. Headspace GC is the most common technique, where the sample is heated to release volatile compounds into the headspace of the vial, which is then injected into the GC system. Common solvents used in the synthesis of Atorvastatin and its intermediates include acetone (B3395972) and hexane. rasayanjournal.co.in

| Analyte Type | Purpose of GC Analysis | Typical Technique | Potential Impurities |

| Volatile Impurities | Quantification of residual solvents from synthesis. | Headspace GC-FID | Acetone, Methanol (B129727), Hexane, Tetrahydrofuran (THF) rasayanjournal.co.in |

Chiral Chromatography for Enantiomeric Excess and Stereoisomeric Purity Determination

Atorvastatin possesses two chiral centers, leading to the possibility of four stereoisomers. ppj.org.ly The therapeutic activity of Atorvastatin is primarily attributed to the (3R,5R)-enantiomer. Consequently, the control of stereoisomeric impurities, including the (3S,5R) diastereomer, is a critical aspect of quality control. ppj.org.lyphenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the enantiomeric excess and stereoisomeric purity of Atorvastatin and its related compounds. ppj.org.lyphenomenex.com

The separation of these stereoisomers is typically achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for this purpose. ppj.org.lychiraltech.com For instance, a Chiralcel® OD-RH column has been successfully used to separate Atorvastatin diastereomers. ppj.org.ly The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol (B145695), is optimized to achieve adequate resolution between the peaks corresponding to different stereoisomers. ppj.org.lychiraltech.com

A study utilizing a Chiralcel® OD-RH column with a mobile phase of n-hexane and 2-propanol (95:05 v/v) reported successful separation of atorvastatin diastereomers. ppj.org.ly Another approach employed a CHIRALPAK IA-3 column with a mobile phase of n-hexane and ethanol, significantly reducing the analysis time compared to older methods. chiraltech.com Furthermore, supercritical fluid chromatography (SFC) has emerged as a powerful alternative for chiral separations, offering high resolution and fast analysis times. A method using an ACQUITY UPC2 Trefoil CEL2 column with a mobile phase of CO2 and methanol successfully separated atorvastatin calcium from its enantiomer within 5 minutes, achieving a resolution factor of 4.1. magtechjournal.com

The key parameters evaluated in chiral chromatography for purity determination include:

Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A resolution of at least 1.2 to 2.0 is generally considered acceptable for reliable quantification. ppj.org.lyphenomenex.com

Selectivity Factor (α): The ratio of the retention factors of the two stereoisomers. A higher selectivity factor indicates better separation. ppj.org.ly

Capacity Factor (k'): A measure of the retention of an analyte on the column.

Table 1: Example of Chiral HPLC Method Parameters for Atorvastatin Diastereomer Separation

| Parameter | Value | Reference |

| Column | Chiralcel® OD-RH | ppj.org.ly |

| Mobile Phase | n-hexane:2-propanol (95:05 v/v) | ppj.org.ly |

| Flow Rate | 1 mL/min | ppj.org.ly |

| Detection | UV at 260 nm | ppj.org.ly |

| Resolution (Rs) | 1.2 | ppj.org.ly |

| Selectivity (α) | 1.24 | ppj.org.ly |

Application as a Reference Standard in Analytical Method Research and Validation

This compound serves as a crucial reference standard in the development and validation of analytical methods for Atorvastatin and its related substances. cleanchemlab.comsynthinkchemicals.com Reference standards are highly purified compounds used as a benchmark for identity, purity, and assay of a substance.

Development and Validation of Analytical Methods for Atorvastatin-Related Substances

The development of robust analytical methods is essential for monitoring the purity of Atorvastatin active pharmaceutical ingredients (APIs) and finished products. These methods must be capable of separating and quantifying Atorvastatin from its potential impurities, including process-related impurities and degradation products. cleanchemlab.comnih.gov this compound, being a known related substance, is used to challenge the specificity and performance of these methods. cleanchemlab.com

A typical approach involves developing a reversed-phase HPLC method that can effectively separate Atorvastatin from a mixture of its known impurities, including the (3S,5R) isomer. nih.gov The method development process involves optimizing various parameters such as the stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., a mixture of buffer, acetonitrile, and/or methanol), pH, flow rate, and detection wavelength. mdpi.comresearchgate.net

Performance Evaluation of Analytical Parameters: Specificity, Linearity, Accuracy, Precision, Detection and Quantitation Limits

Once a method is developed, it must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. This compound plays a key role in the validation of several analytical parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Spiking the sample with this compound and other impurities demonstrates that the method can separate them from the main Atorvastatin peak.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using known concentrations of the reference standard. Linearity is typically evaluated from the Limit of Quantitation (LOQ) to a certain percentage above the specification limit for the impurity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the this compound reference standard is added to a sample matrix, and the percentage of the analyte recovered is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. magtechjournal.com

Table 2: Example of Analytical Method Validation Parameters for an Atorvastatin Impurity

| Parameter | Typical Acceptance Criteria | Example Finding | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 | |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99% - 99.75% | |

| Precision (RSD%) | ≤ 2.0% | < 1% | |

| LOD | Signal-to-Noise Ratio of 3:1 | 35.6 ng/mL | |

| LOQ | Signal-to-Noise Ratio of 10:1 | 71.2 ng/mL |

Impurity Profiling and Identification in Synthetic and Degradation Studies

This compound is a potential impurity that can arise during the synthesis of Atorvastatin. researchgate.net Its presence and level must be carefully monitored and controlled. It can be formed as a stereoisomeric byproduct during the synthetic process. researchgate.net

Furthermore, forced degradation studies are conducted to understand the stability of Atorvastatin under various stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.netmdpi.com These studies help to identify potential degradation products and to develop stability-indicating analytical methods. While this compound is primarily a synthetic impurity, understanding its behavior under stress conditions can be part of a comprehensive degradation profile. The degradation of Atorvastatin can lead to the formation of various products, and a validated analytical method is crucial to separate and identify these degradants from the parent drug and other known impurities. nih.govresearchgate.net

Stereochemical Significance and Conformational Analysis

Elucidation of Absolute Configuration at Chiral Centers

The absolute configuration of the chiral centers in Atorvastatin (B1662188) and its derivatives is typically determined using a combination of stereoselective synthesis and analytical techniques. The designation (3S,5R) refers to the specific spatial arrangement of the hydroxyl groups on the heptanoate (B1214049) chain according to the Cahn-Ingold-Prelog priority rules.

The synthesis of stereochemically pure isomers of Atorvastatin often involves chiral pool synthesis, starting from a known chiral molecule, or the use of stereoselective reactions. X-ray crystallography of a suitable crystalline derivative is the most definitive method for determining the absolute configuration of chiral centers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly using chiral shift reagents, can also be employed to elucidate the relative stereochemistry between the two chiral centers.

| Technique | Application in Determining Absolute Configuration |

| Stereoselective Synthesis | Synthesis from a starting material with a known absolute configuration to yield a product with a defined stereochemistry. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule, unambiguously determining the absolute configuration of all chiral centers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can help determine the relative stereochemistry of chiral centers. Use of chiral resolving agents can help distinguish between enantiomers. |

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of the dihydroxyheptanoate side chain in (3S,5R)-Atorvastatin Methyl Ester profoundly influences its chemical reactivity. The spatial orientation of the hydroxyl groups can affect the rates and outcomes of reactions involving these functional groups. For instance, intramolecular reactions, such as lactonization, are highly dependent on the stereochemical relationship between the reacting groups.

In the case of Atorvastatin, the (3R,5R) stereoisomer is the biologically active form, highlighting the critical role of stereochemistry in its pharmacological activity. While this compound is not the active isomer, its distinct stereochemistry leads to different interactions with chiral reagents and biological macromolecules. This difference in reactivity is a key principle in stereoselective synthesis and in understanding the metabolic pathways of related compounds. The stability of atorvastatin esters can also be influenced by stereochemistry, with studies on related compounds showing that ester-based derivatives can undergo hydrolysis, sometimes preceded by lactone formation. nih.gov

Computational and Experimental Conformational Studies

The three-dimensional conformation of this compound is crucial for understanding its properties. Both computational and experimental methods are employed to study the preferred conformations of Atorvastatin and its derivatives.

Experimental Studies: Experimental techniques such as NMR spectroscopy and X-ray crystallography provide valuable data on the solution-state and solid-state conformations, respectively. NMR studies, through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the torsion angles along the flexible side chain. While specific experimental conformational data for this compound is not widely published, studies on the parent Atorvastatin molecule have provided detailed insights into its conformational preferences.

The interplay between the stereochemistry and the conformational flexibility of this compound is a key area of study for understanding the structure-activity relationships of this important class of molecules.

Degradation Pathways and Stability Studies in Chemical Research

Identification and Characterization of Degradation Products and Their Formation Mechanisms

(3S,5R)-Atorvastatin Methyl Ester, like its parent compound Atorvastatin (B1662188), is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. nih.govresearchgate.net The degradation products are often structurally similar to those formed from Atorvastatin, as the initial step in hydrolytic degradation can be the cleavage of the methyl ester to yield the parent Atorvastatin carboxylic acid.

The most prominent degradation pathways include:

Lactonization: Under acidic conditions, the primary degradation mechanism is the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain. nih.gov This reaction results in the formation of Atorvastatin Lactone, a commonly identified impurity. This occurs after the initial hydrolysis of the methyl ester group to the carboxylic acid. nih.govresearchgate.net

Dehydration: Following lactonization, particularly under more drastic acidic conditions or thermal stress, a molecule of water can be eliminated to form an unsaturated lactone derivative. nih.gov

Oxidation: The pyrrole (B145914) ring of the molecule is susceptible to oxidation. ijpsdronline.com Treatment with oxidizing agents can lead to the formation of various products, including endoperoxides or an epoxy dione (B5365651) derivative known as 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. ijpsdronline.comgoogle.com

Complex Cyclization and Fragmentation: Exposure to very strong acids, such as concentrated sulfuric acid or hydrochloric acid, can induce complex reactions. These can include the formation of bridged tricyclic products through C-C bond formation or fragmentation involving the loss of the carboxanilide residue. nih.govnih.gov

The characterization of these products is typically achieved using a combination of High-Performance Liquid Chromatography (HPLC) for separation and spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. nih.govijpsdronline.com

Table 1: Major Degradation Products of this compound and Their Formation Mechanisms

| Degradation Product | Formation Mechanism | Stress Condition |

| Atorvastatin | Hydrolysis | Acidic, Basic, Neutral |

| Atorvastatin Lactone | Intramolecular Cyclization (Lactonization) | Acidic |

| Unsaturated Atorvastatin Lactone | Dehydration | Strong Acid, Thermal |

| Oxidative Degradation Products (e.g., Endoperoxides, Epoxy dione) | Oxidation | Oxidative |

| Bridged Tricyclic Products | Complex Cyclization / Fragmentation | Strong Acid |

Investigation of Forced Degradation Under Various Stress Conditions (e.g., hydrolytic, oxidative, photolytic, thermal)

Forced degradation studies on Atorvastatin and its derivatives reveal its lability under several stress conditions, as mandated by guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.gov These studies are crucial for developing stability-indicating analytical methods capable of separating the intact compound from any degradants. researchgate.net

Hydrolytic Degradation:

Acidic Conditions: The compound shows significant degradation in acidic media (e.g., 0.1 N HCl). nih.gov The degradation follows first-order kinetics and primarily leads to the formation of Atorvastatin Lactone. nih.govnih.gov Under these conditions, two degradation products with retention times of 4.440 and 4.853 minutes have been observed via HPLC. mdpi.comnih.gov

Basic Conditions: Degradation is also observed in basic media (e.g., 0.1 M NaOH), though the molecule is generally more stable than in acid. nih.govnih.gov The degradation in a basic medium may be observed as a reduction in the peak area of the parent compound without the formation of distinct, easily identifiable products. mdpi.comnih.gov

Neutral Conditions: Hydrolysis can also occur in neutral aqueous solutions, a process that is typically accelerated by heat. researchgate.net

Oxidative Degradation: The compound is highly susceptible to oxidation. Studies using 1% to 3% hydrogen peroxide (H₂O₂) show the formation of several oxidative impurities. nih.govresearchgate.net These degradants are a result of the oxidation of the pyrrole ring and other susceptible moieties within the structure. ijpsdronline.comgoogle.com

Photolytic Degradation: Significant degradation occurs upon exposure to both UV and visible light. nih.gov Photostability studies performed according to ICH guidelines (exposing the compound to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light) confirm its photosensitivity, leading to the formation of multiple degradation products. nih.gov

Thermal Degradation: this compound is sensitive to heat. When subjected to thermal stress in a dry air oven at 105°C for 10 days, notable degradation is observed. nih.gov

Table 2: Summary of Forced Degradation Studies on Atorvastatin

| Stressor | Condition | Duration | Observation | Reference(s) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant degradation observed; formation of known impurities. | nih.gov |

| Base Hydrolysis | 1 N NaOH | 42 hours | No significant degradation observed. | nih.gov |

| Oxidation | 1% H₂O₂ | 24 hours | Significant degradation observed; formation of unknown and known impurities. | nih.gov |

| Thermal | 105°C | 10 days | Significant degradation observed. | nih.gov |

| Photolytic | 1.2 million lux hours (visible) & 200 Wh/m² (UV) | 11 days | Significant degradation observed. | nih.gov |

Implications of Degradation for Chemical Stability and Integrity in Research Samples

The inherent instability of this compound under common stress conditions has significant implications for its use in a research setting.

Purity of Research Samples: The propensity for degradation means that research samples can easily become contaminated with impurities. The presence of these degradants compromises the purity of the sample, which can lead to erroneous and irreproducible results in chemical and biological assays.

Development of Analytical Methods: Because of this instability, any quantitative analysis requires the use of a validated, stability-indicating analytical method, typically an HPLC method. nih.govresearchgate.net Such a method must be able to resolve the primary compound from all potential degradation products, ensuring that the measurement is accurate and specific. researchgate.net

Storage and Handling: To maintain the integrity and purity of this compound, strict storage and handling protocols are necessary. Supplier data sheets consistently recommend storing the compound at low temperatures, such as 2-8°C or -20°C, in tightly sealed containers protected from light. lgcstandards.compharmaffiliates.comsigmaaldrich.com This minimizes exposure to heat, light, and moisture, thereby slowing the rates of thermal, photolytic, and hydrolytic degradation.

Use as a Reference Standard: this compound is used as a reference material for an impurity in Atorvastatin (Impurity K). pharmaffiliates.com In this context, its stability is paramount. If the reference standard itself degrades, it would lead to inaccurate quantification of this impurity in batches of the active pharmaceutical ingredient, potentially affecting quality control and regulatory compliance.

Metabolic Investigations in in Vitro and Non Human Pre Clinical Systems

In Vitro Biotransformation Studies

In vitro studies utilizing various enzyme preparations and cellular models have been instrumental in elucidating the initial metabolic pathways of atorvastatin (B1662188) esters. While direct studies on (3S,5R)-Atorvastatin Methyl Ester are limited, research on analogous atorvastatin esters provides a strong basis for understanding its metabolic conversion.

The primary metabolic reaction for atorvastatin esters in these systems is hydrolysis of the ester bond to yield the active carboxylic acid form, Atorvastatin. This biotransformation is predominantly catalyzed by esterases present in liver microsomes and other tissue preparations. For instance, studies with porcine liver esterase have demonstrated the efficient conversion of atorvastatin esters to atorvastatin. nih.gov

Cellular models, such as primary hepatocytes from non-human species (e.g., rats), have also been employed to study the metabolism of atorvastatin and its derivatives. capes.gov.brnih.gov In these systems, the intracellular environment provides a more comprehensive picture of metabolic processes, including uptake, metabolism, and potential efflux of the compound and its metabolites. While not specifically detailing the metabolism of the (3S,5R)-methyl ester, these studies confirm that hepatocytes possess the necessary enzymatic machinery to hydrolyze atorvastatin esters. capes.gov.brnih.gov

Identification and Characterization of Metabolites from Controlled In Vitro Systems

The principal metabolite identified from in vitro incubations of atorvastatin esters is the parent drug, Atorvastatin. nih.gov Following the initial hydrolysis, Atorvastatin itself is subject to further metabolism, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.

In non-human preclinical systems, such as rat liver microsomes, the primary oxidative metabolites of Atorvastatin are the same as those observed in human systems: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. nih.gov These hydroxylated metabolites are formed through the action of CYP3A subfamily enzymes. nih.gov Therefore, it is anticipated that the metabolism of this compound in these systems would first involve hydrolysis to Atorvastatin, which is then subsequently oxidized to its hydroxylated derivatives.

A study investigating atorvastatin ester in hyperlipidemic rats also suggested that the ester form is metabolized to regulate lipid levels, implying the in vivo formation of the active acid and its subsequent metabolites. nih.gov

Table 1: Anticipated Metabolites of this compound in Non-Human Preclinical In Vitro Systems

| Precursor Compound | Primary Metabolic Reaction | Key Enzymes | Resulting Metabolite(s) |

| This compound | Ester Hydrolysis | Esterases | Atorvastatin |

| Atorvastatin | Ortho-hydroxylation | CYP3A enzymes | ortho-hydroxyatorvastatin |

| Atorvastatin | Para-hydroxylation | CYP3A enzymes | para-hydroxyatorvastatin |

Mechanistic Insights into Metabolic Transformations and Their Chemical Implications (Excluding Human Clinical Data)

The metabolic transformation of this compound is a two-step process in non-human preclinical systems. The initial and rate-limiting step is the enzymatic hydrolysis of the methyl ester bond. This reaction is a nucleophilic acyl substitution where a water molecule, activated by an esterase, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to release methanol (B129727) and the carboxylate form of Atorvastatin. The efficiency of this hydrolysis is crucial as the ester form itself is generally considered to be pharmacologically inactive. nih.gov

It is important to note that Atorvastatin and its metabolites have been shown to be ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. nih.govnih.gov This suggests that this compound, through its conversion to Atorvastatin, could indirectly influence its own metabolism and the metabolism of other co-administered drugs by inducing the expression of enzymes such as CYP3A.

The chemical stability of the methyl ester under different pH conditions is also a relevant factor. While stable at acidic pH, atorvastatin esters tend to hydrolyze in neutral or basic aqueous solutions, a process that can be significantly accelerated by enzymatic activity. nih.gov This chemical lability, coupled with enzymatic hydrolysis, ensures the efficient conversion of the prodrug form to the active moiety in biological systems.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The chemical synthesis of complex pharmaceutical molecules like Atorvastatin (B1662188) traditionally involves multiple steps, often utilizing harsh reagents and generating significant waste. nih.gov Green chemistry principles are now guiding the development of more sustainable and environmentally benign synthetic routes. A primary focus in this area is biocatalysis, which employs enzymes to perform highly specific chemical transformations under mild conditions. nih.govresearchgate.net

Research has demonstrated the efficacy of a "green-by-design" two-step, three-enzyme process for producing a key chiral intermediate of Atorvastatin. rsc.orgresearchgate.net This process significantly reduces the environmental impact, as quantified by the E-factor (kg of waste per kg of product), which is a key metric in green chemistry. rsc.org

Key Enzymatic Steps in Green Synthesis:

Step 1: Ketoreduction: The initial step involves the biocatalytic reduction of a starting material like ethyl-4-chloroacetoacetate. This is achieved using a ketoreductase (KRED) enzyme, coupled with a glucose dehydrogenase (GDH) for the regeneration of the necessary cofactor (NADP). rsc.orgrsc.org This enzymatic reduction is highly selective, yielding the desired stereoisomer with an enantiomeric excess (e.e.) greater than 99.5%. rsc.orgrsc.org

Step 2: Cyanation: A halohydrin dehalogenase (HHDH) enzyme is then used to replace a chloro group with a cyano group, a critical step in forming the hydroxynitrile intermediate. rsc.orgrsc.org

To overcome the limitations of natural enzymes, which often have insufficient productivity for large-scale manufacturing, researchers have employed in vitro enzyme evolution. rsc.org Techniques like gene shuffling have led to dramatic improvements in enzyme performance. For instance, the HHDH reaction's volumetric productivity was increased by 2500-fold, making the biocatalytic route economically viable. rsc.orgresearchgate.net

Another promising biocatalyst is the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which can construct the core side chain of statins by catalyzing a tandem aldol (B89426) reaction, installing two chiral centers in a single pot. researchgate.netnih.gov This approach has achieved a 400-fold improvement in volumetric productivity compared to earlier enzymatic methods. nih.gov

Furthermore, the integration of biocatalysis with continuous flow chemistry represents a significant process intensification strategy. nih.govmdpi.com Immobilizing enzymes, such as DERA, on solid supports like mesoporous silica (B1680970) foam or magnetic nanoparticles allows for their use in continuous flow millireactors. nih.gov This setup enhances enzyme stability and catalytic efficiency, with a fluidized bed reactor using magnetic nanoparticles showing superior conversion (97.78%) and yield (95.85%) compared to batch processes. nih.gov

Table 1: Comparison of Biocatalytic Process Improvements for Atorvastatin Intermediates

| Parameter | Initial Process | Improved Process | Fold Improvement | Reference |

|---|---|---|---|---|

| DERA Volumetric Productivity | 0.08 g/liter per h | 30.6 g/liter per h | ~400x | nih.gov |

| DERA Catalyst Loading | 20 wt % | 2.0 wt % | 10x | nih.gov |

| HHDH Volumetric Productivity | Baseline | 2500-fold increase | 2500x | rsc.org |

| KRED/GDH Enzyme Loading | High (emulsion issues) | 9.5x lower | 9.5x | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The design of synthetic routes for complex molecules is a challenging task that has traditionally relied on the intuition and expertise of chemists. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field. Computer-Aided Synthesis Planning (CASP) tools, powered by ML, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. nih.govnih.gov

The performance of these models can be evaluated using various scoring functions that assess the promise of a proposed synthetic route. nih.gov While direct application to (3S,5R)-Atorvastatin Methyl Ester's entire synthesis is still an emerging area, the technology has been successfully demonstrated for a wide range of complex molecules, indicating its immense potential. nih.gov

Beyond route design, ML algorithms are also being used to build predictive models for the efficacy and safety of statins. frontiersin.org For example, a random forest algorithm has been shown to predict LDL-C target attainment with high accuracy (AUC = 0.883). frontiersin.org While this application focuses on clinical outcomes, the underlying principles of using ML to model complex chemical and biological systems are directly transferable to optimizing synthetic processes and predicting the properties of intermediates like this compound.

Advanced Hyphenated Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its related impurities is critical for ensuring quality and purity. Advanced hyphenated analytical techniques, which couple powerful separation methods with sensitive detection technologies, are indispensable for this purpose. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern pharmaceutical analysis. emrespublisher.com Specifically, methods combining High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) provide exceptional selectivity and sensitivity for quantifying Atorvastatin and its metabolites or impurities, including the methyl ester form, in various matrices. nih.govajmhsrcmp.orgnih.gov

A developed HPLC-DAD-ESI/MSn method (High-Performance Liquid Chromatography with Diode-Array Detector and Electrospray Ionization Mass Spectrometry) allows for the detailed separation and structural characterization of Atorvastatin and its related substances. researchgate.net The use of multiple stages of mass spectrometry (MSn) provides detailed fragmentation data, which is crucial for the unambiguous identification of impurities. researchgate.net

For quantitative analysis, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer the highest degree of specificity and sensitivity. researchgate.netnih.gov These methods have been validated for the simultaneous quantitation of Atorvastatin and its active metabolites, achieving Lower Limits of Quantitation (LLOQ) as low as 0.050 ng/mL in human plasma. nih.gov The validation of these methods includes rigorous testing for selectivity, linearity, accuracy, precision, and stability, ensuring reliable results for both research and quality control. nih.govajmhsrcmp.org

Table 2: Validation Parameters for a Simultaneous LC-MS/MS Method for Atorvastatin and its Metabolites

| Parameter | Value | Reference |

|---|---|---|

| Technique | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | nih.gov |

| Calibration Range (Atorvastatin) | 0.050–100.138 ng/mL | nih.gov |

| Intra-day Precision | < 6.6% | nih.gov |

| Inter-day Precision | < 6.6% | nih.gov |

| Intra-day Accuracy | within ±4.3% of nominal | nih.gov |

| Inter-day Accuracy | within ±4.3% of nominal | nih.gov |

| Separation Column | C18 reverse-phase fused-core® | nih.gov |

Computational Chemistry and Molecular Modeling for Prediction of Reactivity and Stability

Computational chemistry and molecular modeling provide powerful in-silico tools to predict and understand the chemical behavior of molecules like this compound at an atomic level. These methods can forecast reactivity, stability, and interactions with biological targets, guiding synthetic efforts and the design of new analogues. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and stability of molecules. researchgate.net For Atorvastatin enantiomers, DFT studies at the B3LYP/6-31+G* level have been used to analyze their thermodynamic properties and molecular orbital densities. researchgate.net A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally indicates higher molecular stability and lower chemical reactivity. researchgate.net Studies have shown that all Atorvastatin enantiomers are quite stable, with large energy gaps. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of a molecule over time, often to study its interaction with a biological receptor. nih.govresearchgate.net In the context of Atorvastatin, MD simulations have been employed to explore the binding relationship between Atorvastatin analogues and the HMG-CoA reductase enzyme. nih.gov These simulations can identify crucial amino acid residues (e.g., Lys735, Arg590, Asp690) that form key interactions within the enzyme's binding site, providing insights that are critical for designing more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the three-dimensional properties of a series of molecules with their biological activity. nih.gov For Atorvastatin analogues, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been developed. nih.gov These models highlight the importance of hydrophobic and electrostatic fields for inhibitory activity and can be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Table 3: Calculated HOMO-LUMO Energy Gaps for Atorvastatin Enantiomers

| Enantiomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| RR | -6.04 | -1.42 | 4.62 | researchgate.net |

| SR | -6.04 | -1.58 | 4.46 | researchgate.net |

| SS | -6.01 | -1.65 | 4.36 | researchgate.net |

| RS | -6.01 | -1.65 | 4.36 | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.